7alpha-Methyltestosterone

Description

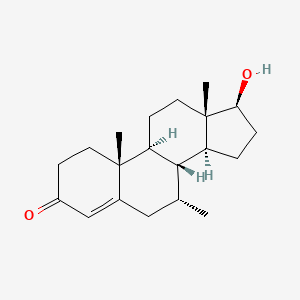

Structure

3D Structure

Properties

CAS No. |

7642-58-2 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16+,17+,18+,19+,20+/m1/s1 |

InChI Key |

HZWZHWTZLZZBFF-UQYBFTDGSA-N |

SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |

Canonical SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C |

Other CAS No. |

7642-58-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Pioneering Synthetic Routes for 7alpha-Methyltestosterone

The foundational methods for synthesizing 7alpha-methyltestosterone and its analogs rely on the strategic modification of steroid precursors. These routes are designed to introduce the key 7α-methyl group with high stereoselectivity, a feature crucial for its biological activity.

Organocopper Reagent Additions in Steroid Synthesis

A cornerstone of 7alpha-alkylation in steroid chemistry is the 1,6-conjugate addition of an organocopper reagent to a steroidal 4,6-dien-3-one intermediate. nih.gov This method has been successfully applied to the synthesis of a variety of 7-alkyl steroids in the androstane (B1237026) and estrane (B1239764) series. nih.gov The reagent of choice is often a Gilman reagent, such as lithium dimethylcuprate (Li(CH₃)₂Cu), which is generated in situ from an organolithium compound and a copper(I) halide. wikipedia.org

The reaction involves the nucleophilic attack of the methyl group from the organocuprate onto the C7 position of the conjugated dienone system. molaid.com The stereoselectivity of this addition, which preferentially yields the 7α-isomer, is a critical aspect of the synthesis. nih.gov This stereochemical outcome is attributed to the steric hindrance posed by the angular methyl group at the C10 position, which directs the incoming nucleophile to the alpha-face of the steroid nucleus. The use of organocopper reagents is favored because they are mild, selective nucleophiles that are highly effective for conjugate addition reactions. wikipedia.org The development of copper-catalyzed 1,6-conjugate addition processes has been crucial for manufacturing key steroidal intermediates. researchgate.net

Multi-step Reaction Sequences from Steroid Precursors

The synthesis of 7alpha-methyltestosterone is not a single-step process but rather a sequence of reactions starting from a more readily available steroid precursor. A common starting point is testosterone (B1683101) or a related androstane derivative. The key intermediate required for the organocopper addition is a steroidal 4,6-dien-3-one.

The creation of this dienone system from a standard testosterone scaffold typically involves the following generalized steps:

Protection of the 17β-hydroxyl group: This is often done using an acyl group, such as acetate (B1210297), to prevent unwanted side reactions in subsequent steps.

Introduction of the C6-C7 double bond: This is a crucial step to form the dienone system. It can be achieved through various methods, such as bromination at C6 followed by dehydrobromination.

1,6-Conjugate Addition: The prepared 4,6-dien-3-one is then reacted with the organocopper reagent (e.g., lithium dimethylcuprate) to introduce the 7α-methyl group. nih.gov

Deprotection and/or further modification: The protecting group at C17 is removed to yield the final 7alpha-methyltestosterone.

This multi-step approach allows for the precise and controlled construction of the target molecule. google.com

Table 1: Illustrative Synthetic Sequence for 7α-Alkylation

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

| 1 | Protection | Acetic Anhydride, Pyridine | Testosterone-17-acetate | Protects the 17-hydroxyl group. |

| 2 | Enone to Dienone Conversion | Chloranil or DDQ | 17-Acetoxy-androsta-4,6-dien-3-one | Creates the conjugated 4,6-dien-3-one system. |

| 3 | 1,6-Conjugate Addition | Lithium Dimethylcuprate (Li(CH₃)₂Cu) | 7α-Methyl-17-acetoxy-androst-4-en-3-one | Stereoselectively introduces the 7α-methyl group. nih.govnih.gov |

| 4 | Deprotection (Hydrolysis) | Potassium Hydroxide (KOH) | 7alpha-Methyltestosterone | Regenerates the 17-hydroxyl group. |

Approaches to Structurally Related 7-Alkyl Steroids for Comparative Studies

The synthetic methodology utilizing organocopper reagents is not limited to methylation. It provides a versatile platform for the synthesis of a wide array of 7-alkyl steroids for comparative structure-activity relationship (SAR) studies. By substituting lithium dimethylcuprate with other organocopper reagents (derived from ethyl, propyl, or other alkyl groups), researchers can synthesize series of 7α-alkyl derivatives. nih.govmdpi.com

For instance, the synthesis of 7α-ethyl, -propyl, and even larger alkyl-substituted androgens can be achieved using the corresponding di-alkyl-lithium cuprates. acs.org These comparative series are invaluable for probing the steric and electronic requirements of androgen receptor binding and for developing compounds with tailored biological profiles. The synthesis of these analogs generally follows the same pathway as for 7alpha-methyltestosterone, highlighting the robustness of the 1,6-conjugate addition strategy. nih.gov

Methods for Isomer-Specific Synthesis and Purification for Research Purity

Achieving high isomeric purity is paramount for research applications to ensure that the observed biological effects are attributable solely to the 7α-isomer.

The 1,6-conjugate addition of organocuprates to steroidal 4,6-dien-3-ones is inherently stereoselective, yielding the 7α-alkyl product as the major isomer. nih.gov Ratios of the desired α-epimer to the undesired β-epimer can be as high as 10:1. nih.gov This selectivity arises from the steric hindrance of the steroid's β-face, primarily due to the C10 and C13 angular methyl groups, which forces the incoming nucleophile to attack from the less hindered α-face.

Despite the high stereoselectivity of the reaction, small amounts of the 7β-isomer are often formed. Therefore, purification is a critical final step. Chromatographic techniques are the primary methods used to separate the 7α- and 7β-isomers. google.com Column chromatography using silica (B1680970) gel is effective due to the different polarities and spatial orientations of the isomers, which cause them to move through the stationary phase at different rates. For achieving the highest purity required for research standards, High-Performance Liquid Chromatography (HPLC) may be employed. The successful separation and characterization of these isomers are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Androgenic Action in Model Systems

Androgen Receptor Binding Kinetics and Affinities

The interaction between an androgen and the AR is the primary determinant of its potential potency. This interaction involves both the strength of the bond (affinity) and the speed at which the bond is formed and broken (kinetics).

Research has consistently demonstrated that 7alpha-Methyltestosterone (MENT) possesses a high binding affinity for the androgen receptor, significantly greater than that of the primary endogenous androgen, testosterone (B1683101). researchgate.netnih.gov In vitro studies have quantified the relative binding affinity of MENT as being three to four times higher than that of testosterone. researchgate.net Its affinity is also greater than that of dihydrotestosterone (B1667394) (DHT), which is itself a more potent AR ligand than testosterone. nih.govresearchgate.net

In comparative assays, MENT has been shown to be a more potent AR activator than DHT. oup.com One study using an AR CALUX (Chemically Activated LUciferase eXpression) bioassay reported an EC50 value—the concentration required to elicit a half-maximal response—of 78 pM for MENT, highlighting its strong activity at the receptor level. oup.com The high potency of MENT is considered to be primarily related to its higher affinity for the AR. nih.gov The order of potency in one in-vitro bioactivity assay was determined to be MENT, followed by DHT, nandrolone (B1676933) (19-NT), and testosterone. nih.gov This strong correlation between high binding affinity and in vitro bioactivity underscores the importance of the initial ligand-receptor interaction. nih.gov

The process of androgenic action begins when a ligand, such as 7alpha-Methyltestosterone, binds to the androgen receptor to form a ligand-receptor complex. ub.edu This binding is not a static event but a dynamic process governed by the rates of association and dissociation. mdpi.com Upon binding, the AR undergoes a series of sequential conformational changes. nih.gov These structural alterations are critical as they affect the receptor's interactions with other proteins and its ability to bind to DNA. nih.gov

While specific kinetic data detailing the association and dissociation rates for the 7alpha-Methyltestosterone-AR complex are not extensively documented in the available literature, its high binding affinity suggests the formation of a relatively stable complex. researchgate.netnih.gov The stability of this complex is a key factor in its ability to effectively initiate the downstream signaling events that lead to a physiological response. mdpi.com Molecular dynamics simulations are a computational tool used to study the dynamic behavior of such ligand-receptor systems over time, providing insights into the stability and conformational changes of the complex. mdpi.com

Downstream Signaling Pathway Modulations

Once the androgen-AR complex is formed and activated, it modulates cellular function through various signaling pathways. These can be broadly categorized into genomic pathways, which involve the regulation of gene expression, and non-genomic pathways, which involve the rapid activation of intracellular kinase cascades.

The classical mechanism of androgen action is genomic, where the ligand-bound AR functions as a transcription factor. oup.com This complex translocates to the cell nucleus and binds to specific DNA sequences known as androgen-response elements (HREs) located in the regulatory regions of target genes. oup.comnih.gov This binding initiates the process of gene transcription, modulating the rate at which a gene's coding sequence is converted into a functional product, such as a protein or RNA molecule. nih.govebi.ac.uk

The ability of 7alpha-Methyltestosterone to regulate gene expression has been demonstrated in various model systems. In co-transfection experiments using CV-1 cells, 7alpha-Methyltestosterone led to a dose-dependent increase in the activity of a reporter gene, chloramphenicol (B1208) acetyltransferase (CAT), driven by an androgen-inducible promoter. nih.gov Similarly, in AR CALUX bioassays, 7alpha-Methyltestosterone strongly induced luciferase reporter gene activity. oup.com Studies have also shown that the expression of specific genes, such as metastasis-associated protein 1 (MTA1), is dependent on androgens in tissues like the epididymis. nih.gov In zebrafish, exposure to 17α-methyltestosterone, a related compound, was shown to down-regulate the mRNA expression of genes like ovarian cytochrome P450 aromatase (cyp19a1a). popline.org

In addition to genomic pathways, androgens can elicit rapid cellular responses through non-genomic signaling. amegroups.org This involves the activation of cytoplasmic kinase signaling cascades, which in turn leads to protein phosphorylation. amegroups.org Protein phosphorylation is a fundamental post-translational modification where a phosphate (B84403) group is added to an amino acid residue, typically serine, threonine, or tyrosine. thermofisher.comwikipedia.org This process is catalyzed by enzymes called protein kinases and can alter a protein's conformation, causing it to become activated or deactivated. thermofisher.comwikipedia.org

Androgen receptor signaling can activate several kinase pathways, including the Ras-Raf-1, phosphatidyl-inositol 3-kinase (PI3K)/Akt, and protein kinase C (PKC) pathways, which often converge on the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK). amegroups.org For instance, treatment of AR-positive prostate cancer cells with DHT leads to increased ERK-1/2 phosphorylation within minutes. amegroups.org The activation of these kinases is a crucial step in transducing the hormonal signal into a cellular response. bnl.govplos.org As a highly potent androgen, 7alpha-Methyltestosterone is expected to mediate its effects in part through the activation of these kinase cascades, leading to the phosphorylation of various downstream effector proteins.

Specificity of Androgenic Response and Inhibition by Antiandrogens

To confirm that the biological effects of a compound are mediated specifically through the androgen receptor, researchers employ antiandrogens. These are molecules that competitively inhibit the AR. jhoponline.com By binding to the receptor, typically at the same ligand-binding site, they prevent the natural androgen or a synthetic agonist from activating it. jhoponline.comf1000research.com

The specificity of the androgenic response to 7alpha-Methyltestosterone has been experimentally verified through its inhibition by the antiandrogen hydroxyflutamide. nih.gov In in-vitro bioassays, the dose-dependent increase in reporter gene activity induced by 7alpha-Methyltestosterone was blocked by the presence of hydroxyflutamide. nih.gov This demonstrates that the observed effects are dependent on the androgen receptor and not due to off-target interactions. First-generation antiandrogens like flutamide (B1673489) and bicalutamide (B1683754) function by competitively inhibiting the binding of androgens to the AR, thereby interrupting the androgen-dependent cellular cascade. jhoponline.com This principle of competitive inhibition is a cornerstone for validating the AR-mediated action of compounds like 7alpha-Methyltestosterone. f1000research.com

Interaction with Other Steroid Receptors in In Vitro Assays

In vitro studies are crucial for characterizing the selectivity of a synthetic androgen like 7α-methyltestosterone. The extent to which it binds to and activates other steroid hormone receptors—such as the progesterone (B1679170) receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR)—determines its potential for off-target effects. Research using various in vitro assay systems, including competitive binding assays and reporter gene assays, has elucidated the cross-reactivity profile of 7α-methyltestosterone.

Progesterone Receptor (PR) Interaction

Multiple in vitro studies have demonstrated that 7α-methyltestosterone (also known as Trestolone or MENT) exhibits significant binding affinity for the progesterone receptor. researchgate.netresearchgate.netwikipedia.org In competitive binding assays, the affinity of 7α-methyltestosterone for the PR has been shown to be comparable to that of progesterone itself. nih.gov This considerable progestational activity is a key feature of the compound. wikipedia.org Quantitative data from competitive binding assays indicate a relative binding affinity (RBA) for the human progesterone receptor that is a substantial fraction of that of progesterone.

Table 1: Relative Binding Affinity of 7α-Methyltestosterone for the Progesterone Receptor

| Compound | Relative Binding Affinity (%) vs. Progesterone |

|---|---|

| 7α-Methyltestosterone (Trestolone) | 50–75 iiab.me |

| Progesterone | 100 iiab.me |

Data derived from in vitro competitive binding assays using the human progesterone receptor.

Estrogen Receptor (ER) Interaction

The interaction of 7α-methyltestosterone with estrogen receptors (ERα and ERβ) is minimal. Studies investigating its binding to the ER have found its affinity to be exceptionally low. One study determined that its ability to displace radiolabeled estradiol (B170435) from the estrogen receptor was approximately 3,500 times weaker than that of estradiol itself. nih.gov The median effective dose (ED50) for displacement was 250 ng for 7α-methyltestosterone, compared to just 70 pg for estradiol. nih.gov This low affinity suggests that the compound itself is not a potent estrogen. Furthermore, unlike testosterone, 7α-methyltestosterone is not readily converted to an estrogenic metabolite by the aromatase enzyme. wikipedia.org

Table 2: Comparative Binding Affinity of 7α-Methyltestosterone for the Estrogen Receptor

| Compound | Relative Binding Affinity (%) vs. Estradiol |

|---|---|

| 7α-Methyltestosterone (Trestolone) | < 1 iiab.me |

| Estradiol | 100 iiab.me |

Data from in vitro assays measuring displacement of a radiolabeled ligand from the human estrogen receptor.

Glucocorticoid Receptor (GR) Interaction

In vitro assays demonstrate that 7α-methyltestosterone has a negligible affinity for the glucocorticoid receptor. This lack of significant cross-reactivity is important, as activation of the GR can lead to a wide range of metabolic and systemic effects. In competitive binding assays using dexamethasone (B1670325) as the reference compound, 7α-methyltestosterone showed virtually no ability to bind to the GR. iiab.me

Table 3: Relative Binding Affinity of 7α-Methyltestosterone for the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (%) vs. Dexamethasone |

|---|---|

| 7α-Methyltestosterone (Trestolone) | < 1 iiab.me |

| Dexamethasone | 100 iiab.me |

Data based on in vitro competitive binding assays.

Mineralocorticoid Receptor (MR) Interaction

Similar to its interaction with the GR, 7α-methyltestosterone shows a lack of significant binding to the mineralocorticoid receptor. Activation of the MR is primarily associated with the regulation of electrolyte and water balance. In vitro binding assays with aldosterone (B195564) as the reference ligand indicate that 7α-methyltestosterone does not have a meaningful affinity for the MR. iiab.me

Table 4: Relative Binding Affinity of 7α-Methyltestosterone for the Mineralocorticoid Receptor

| Compound | Relative Binding Affinity (%) vs. Aldosterone |

|---|---|

| 7α-Methyltestosterone (Trestolone) | < 1 iiab.me |

| Aldosterone | 100 iiab.me |

Data derived from in vitro competitive binding assays.

Summary of Receptor Selectivity

Collectively, these in vitro findings highlight the specific receptor interaction profile of 7α-methyltestosterone. It is a potent agonist of the androgen receptor with significant cross-reactivity and agonist activity at the progesterone receptor. wikipedia.orgnih.gov Conversely, its affinity for the estrogen, glucocorticoid, and mineralocorticoid receptors is negligible, indicating a low potential for direct effects mediated by these receptors.

Metabolic Pathways and Pharmacokinetics in Experimental Organisms

Biotransformation Processes in Animal Models

The transformation of 7alpha-Methyltestosterone within animal models is a critical area of investigation for understanding its biological fate. These studies have identified a range of metabolites and the enzymatic reactions responsible for their formation.

Identification of Primary and Secondary Metabolites

In vitro studies using male rat liver have led to the identification of several metabolites of 7alpha-methyl-19-nortestosterone. nih.gov Three notable metabolites recovered from these incubations were 7alpha-methyl-estr-4-ene-3,17-dione, 7alpha-methyl-5beta-estrane-3,17beta-diol, and 7alpha-methyl-3-oxo-estr-4-ene-16,17beta-diol. nih.gov It is important to note that primary metabolites are directly involved in essential cellular processes, while secondary metabolites are often derived from primary ones and may have specialized functions. researchgate.netmdpi.com

In horses, the metabolism of 17alpha-methyltestosterone, a structurally related compound, is extensive. The primary metabolic processes include the reduction of the 3-oxo-4-ene group, hydroxylation at the 15 and 16 positions, epimerization at the 17-position, and hydroxylation at other sites, possibly the 6 and 11 positions. nih.gov Furthermore, phase II metabolism, involving the formation of glucuronide and sulfate (B86663) conjugates, is also a significant pathway. nih.gov For instance, a sulfoconjugated metabolite of methyltestosterone (B1676486) has been identified and characterized. researchgate.net

Fungal biotransformation studies have also provided insights. For example, the fungus Absidia glauca can hydroxylate 17alpha-methyltestosterone at the 6beta, 7alpha, 11alpha, or 12beta positions, and can also produce dihydroxylated metabolites. nih.gov Similarly, Isaria fumosorosea hydroxylates 17alpha-methyltestosterone at the 6β-position and can also form 15β-hydroxy-17α-methyltestosterone and 6β,12β-dihydroxy-17α-methyltestosterone. mdpi.com

| Parent Compound | Experimental Model | Identified Metabolites | Reference |

|---|---|---|---|

| 7alpha-methyl-19-nortestosterone | Male Rat Liver (in vitro) | 7alpha-methyl-estr-4-ene-3,17-dione, 7alpha-methyl-5beta-estrane-3,17beta-diol, 7alpha-methyl-3-oxo-estr-4-ene-16,17beta-diol | nih.gov |

| 17alpha-methyltestosterone | Horse | Partially and completely reduced 3-oxo-4-ene group metabolites, 15-hydroxy metabolites, 16-hydroxy metabolites, 17-epimers, other hydroxylated metabolites (postulated at C6 and C11), glucuronide and sulfate conjugates | nih.gov |

| 17alpha-methyltestosterone | Absidia glauca (fungus) | 6beta-hydroxy, 7alpha-hydroxy, 11alpha-hydroxy, 12beta-hydroxy metabolites, dihydroxylated metabolites | nih.gov |

| 17alpha-methyltestosterone | Isaria fumosorosea (fungus) | 6β-hydroxy-17α-methyltestosterone, 15β-hydroxy-17α-methyltestosterone, 6β,12β-dihydroxy-17α-methyltestosterone | mdpi.com |

Enzymatic Conversion Pathways (e.g., 5α-reduction, hydroxylation, aromatization)

The enzymatic pathways involved in the metabolism of 7alpha-Methyltestosterone are diverse and crucial for its biological activity profile.

5α-reduction: A key characteristic of 7alpha-methyl-19-nortestosterone is its resistance to 5α-reduction. researchgate.netresearchgate.net This is significant because 5α-reduction of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) amplifies its androgenic effects in certain tissues. researchgate.net The prevention of this conversion with 7alpha-methyl-19-nortestosterone suggests that its androgenic potency is not dependent on this pathway. nih.gov Similarly, dimethandrolone (B1241947) (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone are not substrates for 5α-reductase. nih.gov

Hydroxylation: Hydroxylation is a major metabolic route for 7alpha-Methyltestosterone and related androgens. As mentioned, hydroxylation can occur at various positions, including 6β, 7α, 11α, 12β, 15, and 16. nih.govnih.gov For instance, in horses, 15- and 16-hydroxylation are prominent metabolic processes for 17alpha-methyltestosterone. nih.gov Studies with recombinant human cytochrome P450 enzymes have shown that CYP3A4 is selective for 6β-hydroxylation of various anabolic steroids, including 17alpha-methyltestosterone. researchgate.net

Aromatization: 7alpha-methyl-19-nortestosterone can undergo enzymatic aromatization to form its corresponding estrogenic metabolite, 7alpha-methyl-estradiol. nih.gov This conversion has been demonstrated in vitro using human placental microsomes, which are a source of the aromatase enzyme. nih.gov The process is dependent on NADPH and can be inhibited by aromatase inhibitors. nih.gov This contrasts with some other modified androgens, like those with a 17α-ethynyl group, which may be prevented from aromatizing. hormonebalance.org

Role of Specific Enzymes in Metabolic Clearance

The clearance of 7alpha-Methyltestosterone from the body is largely dependent on the activity of various metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.netlitfl.commdpi.com

Cytochrome P450 (CYP) Enzymes: These enzymes are central to the Phase I biotransformation of many drugs and endogenous compounds. researchgate.netlitfl.com Studies have indicated that CYP3A4 is a key enzyme in the 6β-hydroxylation of testosterone and other anabolic steroids, including 17alpha-methyltestosterone. researchgate.net In contrast, CYP2C9 did not produce these 6β-hydroxyl metabolites, and CYP2B6 only produced trace amounts. researchgate.net The metabolism of dehydroepiandrosterone (B1670201) (DHEA), another steroid, in rat and human liver microsomes also points to the significant role of CYP enzymes, particularly from the P4503A family. researchgate.net

Comparative Metabolic Studies Across Species

Comparing the metabolism of 7alpha-Methyltestosterone across different species and in various experimental systems provides a broader understanding of its pharmacokinetic profile.

In Vitro Metabolism in Cellular Models (e.g., HepG2 cells)

The human hepatoma cell line, HepG2, serves as a valuable in vitro model for studying the metabolism of xenobiotics, including anabolic steroids. nih.govresearchgate.netmdpi.com Studies using HepG2 cells have been instrumental in detecting novel, long-lasting metabolites of 17α-methyltestosterone. nih.govresearchgate.net These findings complement the knowledge gained from in vivo studies and can be crucial for identifying additional markers of use. nih.govresearchgate.net

Metabolite Profiles in Mammalian (e.g., rat, rabbit, horse, humanized mouse)

Metabolic profiles of 7alpha-Methyltestosterone and related compounds show considerable variation across different mammalian species.

Rat: In vitro studies with rat liver have identified metabolites such as 7alpha-methyl-estr-4-ene-3,17-dione and hydroxylated derivatives. nih.gov The clearance rate of 7alpha-methyl-19-nortestosterone in rats is comparable to that of testosterone. researchgate.net

Rabbit: Similar to rats, the metabolic clearance rate of 7alpha-methyl-19-nortestosterone in rabbits is comparable to testosterone. researchgate.net

Horse: The metabolism of 17alpha-methyltestosterone in horses is extensive, featuring reduction, multiple hydroxylations, epimerization, and conjugation. nih.gov

Humanized Mouse: A mouse model with a humanized liver has proven to be a valuable tool for studying steroid metabolism in a way that more closely mimics human physiology. researchgate.net Studies with this model have shown that administered steroids undergo similar metabolic transformations as observed in humans, making it a complementary alternative to human excretion studies. researchgate.net For example, after administering methandienone, a related steroid, six of the seven known human metabolites were quantified in the urine of these chimeric mice. researchgate.net

| Species/Model | Parent Compound | Key Metabolic Features | Reference |

|---|---|---|---|

| Rat (in vitro liver) | 7alpha-methyl-19-nortestosterone | Formation of 7alpha-methyl-estr-4-ene-3,17-dione and hydroxylated metabolites. Clearance rate comparable to testosterone. | nih.govresearchgate.net |

| Rabbit | 7alpha-methyl-19-nortestosterone | Clearance rate comparable to testosterone. | researchgate.net |

| Horse | 17alpha-methyltestosterone | Extensive metabolism including reduction, multiple hydroxylations (C15, C16), epimerization, and conjugation. | nih.gov |

| Humanized Mouse | Methandienone (related steroid) | Metabolic transformations closely mimic those in humans, with 6 of 7 known human metabolites identified. | researchgate.net |

| HepG2 Cells (in vitro) | 17α-methyltestosterone | Detection of novel, long-lasting metabolites. | nih.govresearchgate.net |

Metabolite Profiles in Aquatic Organisms (e.g., fish)

The biotransformation of 17alpha-methyltestosterone (MT) in aquatic organisms is a critical area of research, particularly due to its use in aquaculture to induce sex reversal in fish. scirp.org Studies have shown that MT alters enzymatic metabolic pathways in fish, indicating that it undergoes significant metabolism. researchgate.nettandfonline.com

In vertebrates, the metabolism of MT primarily involves reduction and hydroxylation reactions. A key metabolite identified in fish is 17α-methyl-5β-androstane-3α,17β-diol . researchgate.net This compound is considered a major metabolite and serves as a reliable marker for detecting the administration of MT in food-producing animals due to its significant residual concentration and slow rate of elimination. researchgate.net The metabolic pathways often involve the reduction of the A-ring of the steroid nucleus and hydroxylation at various positions. researchgate.net

While comprehensive metabolite profiles for many fish species are still under investigation, research in rainbow trout using radiolabeled C14-methyltestosterone showed that a significant portion of the compound is metabolized and excreted. fws.gov In sediment from aquaculture ponds, MT is subject to biotransformation under various conditions. Under aerobic and sulfate-reducing conditions, it is transformed with a half-life of 3.8 and 5.3 days, respectively, leading to a loss of androgenic activity. sigmaaldrich.com However, under methanogenic conditions, biotransformation occurs, but androgenic activity persists, suggesting the formation of active metabolites. sigmaaldrich.com

The following table summarizes the primary metabolite identified in research studies involving fish.

| Metabolite Name | Organism/System | Analytical Method | Finding | Citation |

| 17α-Methyl-5β-androstane-3α,17β-diol | Fish (General Vertebrate Metabolite) | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as a main metabolite suitable for use as a marker for MT administration. | researchgate.net |

Excretion Pathways of 17alpha-Methyltestosterone and its Metabolites in Research Studies

The excretion of 17alpha-methyltestosterone and its byproducts from the body is a crucial aspect of its pharmacokinetic profile and has been examined in several animal models. The primary routes of elimination are through urine and feces. nih.gov

In a study involving dogs administered with radiolabeled 17alpha-methyltestosterone, the majority of the radioactivity was recovered in the urine and feces. nih.gov The fecal route was significant for the excretion of several metabolites. Analysis of fecal matter identified the presence of unchanged methyltestosterone along with four different isomers of methylandrostanediol. nih.gov The predominant metabolites found in feces were 17alpha-methyl-5alpha-androstane-3beta,17beta-diol and 17alpha-methyl-5-androstane-3alpha,17-diol . nih.gov In contrast, the urinary metabolites were characterized as highly polar compounds that were resistant to standard hydrolysis procedures. nih.gov

Studies in greyhound dogs further elucidated the urinary excretion profile. The major urinary metabolites were found to be excreted as both free compounds and, more significantly, as glucuronic acid conjugates. researchgate.netresearchgate.net This indicates that Phase II conjugation with glucuronic acid is a key pathway for increasing the water solubility of MT metabolites to facilitate their renal clearance. Sulfate conjugation, another common Phase II pathway, did not appear to be a major route for MT excretion in this model. researchgate.net Research in horses also identified glucuronide and sulfate conjugates in urine. nih.gov

In aquatic species like the rainbow trout, studies with C14-labeled MT showed that approximately 67% of the compound was excreted as free metabolites within 24 hours of administration. fws.gov This suggests a relatively rapid metabolism and clearance in this fish species.

The following table provides a summary of excretion pathways and metabolites identified in different research animals.

| Animal Model | Excretion Route | Excreted Forms | Key Findings | Citation |

| Dog | Feces | Unchanged MT, 17alpha-methyl-5alpha-androstane-3beta,17beta-diol, 17alpha-methyl-5-androstane-3alpha,17-diol | Fecal excretion is a major pathway for both parent compound and its diol metabolites. | nih.gov |

| Dog | Urine | Highly polar compounds | Urinary metabolites are extensively modified, making them highly water-soluble. | nih.gov |

| Greyhound Dog | Urine | Free metabolites, Glucuronide conjugates | Glucuronidation is a major Phase II metabolic pathway for urinary excretion. Sulfate conjugation is minor. | researchgate.netresearchgate.net |

| Horse | Urine | Glucuronide and sulfate conjugates, Hydroxylated metabolites | Excretion involves multiple Phase I (hydroxylation, reduction, epimerization) and Phase II (conjugation) reactions. | nih.gov |

| Rainbow Trout | Not specified | Free metabolites | Rapid excretion observed, with 67% cleared within 24 hours as free metabolites. | fws.gov |

Analytical Methodologies for 7alpha Methyltestosterone and Its Metabolites in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 7alpha-methyltestosterone from other endogenous and synthetic steroids present in complex biological samples, ensuring accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of synthetic steroids like 7alpha-methyltestosterone. jfda-online.com It is frequently employed for the separation of these compounds from complex matrices such as bovine serum, aquaculture water, and various animal tissues. jfda-online.comscirp.org The technique's versatility allows for various configurations, including reversed-phase chromatography, which is common for steroid analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgmdpi.comresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of multiple analytes with different polarities. For instance, a gradient program might start with a high percentage of aqueous mobile phase and gradually increase the organic solvent proportion to elute more hydrophobic compounds. The separated compounds are then detected, commonly by a UV detector set at a specific wavelength (e.g., 245 nm for compounds with a 4-en-3-one structure) or, more powerfully, by a mass spectrometer. scirp.org

Gas Chromatography (GC) is another powerful separation technique widely used for the analysis of anabolic steroids, including methyltestosterone (B1676486) and its analogs. rsc.orgresearchgate.netnih.gov Due to the low volatility of steroids, a derivatization step is typically required before GC analysis to convert the analytes into more volatile and thermally stable compounds. mdpi.comrsc.org This is commonly achieved by silylation, for example, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). mdpi.commdpi.com

The separation in GC is performed on a capillary column, often with a non-polar stationary phase like dimethylpolysiloxane. mdpi.comfda.gov The temperature of the GC oven is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. mdpi.commdpi.com Helium is commonly used as the carrier gas to move the analytes through the column. mdpi.comsci-hub.se The high resolution of GC columns provides excellent separation of structurally similar steroid isomers. mdpi.com

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the definitive method for the detection and quantification of 7alpha-methyltestosterone, offering unparalleled sensitivity and specificity, especially when coupled with a chromatographic separation technique.

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a well-established and powerful tool for steroid analysis in diverse fields, including doping control and residue analysis in food products. jfda-online.commpg.debioline.org.br This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of substances in complex matrices like serum, urine, and tissue. nih.gov

In LC-MS/MS systems, the analytes separated by the HPLC column are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for steroids, which generates protonated molecules [M+H]+ in positive ion mode. researchgate.net The tandem mass spectrometry aspect (MS/MS) involves selecting a specific precursor ion (e.g., the protonated molecule of 7alpha-methyltestosterone), fragmenting it, and then detecting specific product ions. This process, known as Selected Reaction Monitoring (SRM), significantly enhances selectivity and reduces background noise. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the confirmatory analysis of anabolic steroids. rsc.orgresearchgate.netresearchgate.net It combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of MS. fda.gov Following separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation patterns are highly reproducible and serve as a "fingerprint" for compound identification by comparing them to mass spectral libraries. fda.govnih.gov

For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. rsc.orgresearchgate.net This approach involves monitoring only a few characteristic ions for the target analyte, which increases sensitivity and selectivity compared to scanning the full mass range. rsc.orgnih.gov The use of a deuterated internal standard, such as methyltestosterone-d3, is common practice to ensure accurate quantification by correcting for variations during sample preparation and analysis. rsc.orgresearchgate.net

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are targeted mass spectrometric techniques that provide high sensitivity and specificity for quantitative analysis.

Selected Ion Monitoring (SIM) is primarily used with GC-MS. rsc.orgresearchgate.net Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions (m/z values) corresponding to the analyte of interest. researchgate.netepa.gov This increases the dwell time on the selected ions, enhancing the signal-to-noise ratio and lowering the limits of detection. rsc.org For example, in the analysis of methyltestosterone and its metabolites in fish tissue, GC-MS in SIM mode was used to achieve detection limits in the low µg/kg range. rsc.orgresearchgate.net

Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in tandem mass spectrometry (LC-MS/MS or GC-MS/MS). researchgate.netwikipedia.orguw.edu It is a highly specific technique where a precursor ion characteristic of the target analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and a specific product ion is then selected in the second mass analyzer (Q3) for detection. wikipedia.org The precursor/product ion pair is called a "transition." washington.edu Monitoring one or more of these highly specific transitions provides excellent selectivity, minimizing interferences from the sample matrix and allowing for very low detection limits. mpg.denih.gov This approach is crucial for detecting the misuse of methyltestosterone and its metabolites in anti-doping analysis and for residue control. researchgate.netnih.gov Parallel Reaction Monitoring (PRM) is a related technique performed on high-resolution mass spectrometers that monitors all product ions of a selected precursor simultaneously, also providing high specificity and sensitivity. uw.eduwashington.edu

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical first step in the analysis of 7alpha-methyltestosterone from complex biological matrices like urine, blood, and tissue. The goal is to isolate the target analytes from interfering substances, thereby enhancing the sensitivity and specificity of the subsequent analysis. The choice of extraction method depends on the nature of the biological sample and the physicochemical properties of the analyte.

Liquid-liquid extraction (LLE) is a widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. cresp.org This method is effective for extracting 7alpha-methyltestosterone from aqueous biological fluids like urine and plasma. scielo.br

In a typical LLE protocol for steroids, the biological sample is mixed with an organic solvent in which 7alpha-methyltestosterone is highly soluble. Common solvents include ethyl acetate (B1210297) and n-hexane. scielo.brresearchgate.net After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the two layers are separated by centrifugation. The organic layer, now containing the analyte, is then collected and often evaporated to dryness before being reconstituted in a suitable solvent for analysis. cresp.org LLE can be a multi-step process to improve the purity of the extract. nih.gov For instance, a study on the determination of 17α-methyltestosterone in fish muscle utilized a two-step liquid-liquid partitioning process. nih.gov

Solid Phase Extraction (SPE) is a more selective and often more efficient sample preparation technique compared to LLE. scioninstruments.com It utilizes a solid sorbent material, packed into a cartridge, to retain the analyte of interest while the rest of the sample matrix passes through. scioninstruments.comuoa.gr The choice of sorbent is critical and depends on the properties of the analyte and the matrix. scioninstruments.com For non-polar compounds like 7alpha-methyltestosterone, non-polar sorbents such as C18 are commonly employed. researchgate.netscioninstruments.com

A standard SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it. scioninstruments.com

Loading: The biological sample is passed through the cartridge, and the analyte binds to the sorbent. scioninstruments.com

Washing: The cartridge is washed with a solvent to remove any impurities that may have been retained. scioninstruments.com

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected. scioninstruments.com

In the analysis of 17α-methyltestosterone and its metabolite in fish muscle, a combination of LLE and SPE with C18 and NH2 columns was used to effectively extract and concentrate the analytes. researchgate.net Similarly, SPE with an Oasis HLB cartridge has been used for the purification of steroid extracts from herbal mixtures. wur.nl

Biological Assays for Androgenic Activity Detection

Beyond chemical analysis, biological assays are instrumental in determining the functional activity of compounds like 7alpha-methyltestosterone. These assays provide a measure of the compound's ability to interact with and activate the androgen receptor.

The Yeast Androgen Screen (YAS) is a bioassay used to detect substances with androgenic activity. researchgate.netnih.gov This system utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human androgen receptor gene and a reporter gene, often LacZ, which codes for the enzyme β-galactosidase. nih.govecotoxcentre.ch

When an androgenic substance like 7alpha-methyltestosterone is introduced, it binds to the androgen receptor within the yeast cell. This binding event triggers a cascade that leads to the expression of the reporter gene. ecotoxcentre.ch The resulting enzyme, β-galactosidase, then converts a chromogenic substrate, causing a color change that can be measured. ecotoxcentre.ch The intensity of the color is directly proportional to the androgenic activity of the substance. ecotoxcentre.ch

The YAS is a powerful tool for screening because it is sensitive and can detect the biological activity of not only the parent compound but also its active metabolites. researchgate.netnih.gov For instance, a study demonstrated that the YAS could detect the abuse of methyltestosterone for a longer period than traditional gas chromatography/mass spectrometry (GC/MS) by responding to long-lasting, unidentified metabolites. researchgate.netnih.gov This makes it a valuable (pre-)screening tool in various research contexts. nih.gov

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough validation process. demarcheiso17025.comscielo.org.co This ensures that the method is fit for its intended purpose and produces accurate and reproducible results. Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ). scielo.org.coresearchgate.net

Linearity: This parameter assesses the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is typically generated by analyzing samples with known concentrations of the analyte. The linearity is often evaluated by the correlation coefficient (R²) of the calibration curve, with values close to 1 indicating good linearity. researchgate.netscielo.org.co For the analysis of 17α-methyltestosterone and its metabolite in fish, calibration curves showed good linearity with correlation coefficients greater than 0.9990 in the concentration range of 50.0 ng/mL to 500.0 ng/mL. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. scielo.org.coresearchgate.netut.ee It is often determined by analyzing a series of low-concentration samples and is typically defined as the concentration that produces a signal-to-noise ratio of 3:1. scielo.org.coresearchgate.net For a method detecting 17α-methyltestosterone in dried blood spots, the LOD was found to be 0.1 ng/mL. researchgate.net

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.comresearchgate.netut.ee It is commonly established at a signal-to-noise ratio of 10:1. scielo.org.coresearchgate.net In the analysis of 17α-methyltestosterone and its primary metabolite in fish muscle, the LOQ for both compounds was 50 μg/kg. researchgate.net

These validation parameters are crucial for ensuring the quality and reliability of data generated in research studies involving 7alpha-methyltestosterone.

Interactive Data Tables

Table 1: Method Validation Parameters for 17α-Methyltestosterone Analysis

| Parameter | Value | Matrix | Analytical Method |

|---|---|---|---|

| Linearity Range | 50.0 - 500.0 ng/mL | Fish Muscle | GC-MS |

| Correlation Coefficient (R²) | > 0.9990 | Fish Muscle | GC-MS |

| Limit of Detection (LOD) | 0.1 ng/mL | Dried Blood Spots | LC-MS/MS |

Precision, Accuracy, and Recovery in Research Samples

The rigorous validation of analytical methods is paramount to ensure the reliability and reproducibility of research findings. Key parameters in this validation process are precision, accuracy, and recovery. While specific quantitative data for the analytical methodologies of 7alpha-Methyltestosterone and its metabolites are not extensively detailed in publicly available research, the validation of methods for its isomer, 17alpha-methyltestosterone, provides valuable insights into the performance of techniques commonly employed for steroid analysis. These techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are directly applicable to the analysis of 7alpha-Methyltestosterone.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Accuracy denotes the closeness of the mean of a set of results to the actual or true value. It is often determined through the analysis of certified reference materials or by recovery studies of spiked samples and is expressed as a percentage of the nominal value.

Recovery is a measure of the efficiency of the entire analytical method, including sample extraction and processing. It is determined by comparing the amount of analyte measured in a spiked sample to the amount of analyte added.

Detailed Research Findings

Research on the closely related compound, 17alpha-methyltestosterone, offers a clear indication of the expected performance of analytical methods for 7alpha-Methyltestosterone.

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the determination of 17alpha-methyltestosterone in bovine serum. fda.gov.twjfda-online.com This method involved a single-step extraction with acetonitrile followed by derivatization to enhance detection. fda.gov.twjfda-online.com The validation, conducted in accordance with Commission Decision 2002/657/EC, demonstrated good performance characteristics. fda.gov.tw

Similarly, an analytical method using LC-MS/MS was developed to quantify and confirm the presence of 17alpha-methyltestosterone in the muscle tissues of various fish species. This method utilized two liquid-liquid partitioning steps and two solid-phase extraction columns for sample cleanup. The accuracy was found to be between 100% and 110%, with coefficients of variation of less than 10% for all three fish species studied.

Another study focused on developing a simple high-performance liquid chromatographic method with ultraviolet detection for monitoring 17alpha-methyltestosterone in freshwater samples from tilapia aquaculture. scirp.org The validation data for this HPLC-UV method also showed good linearity, sensitivity, accuracy, and precision over a concentration range of 50 - 2000 μg/L. scirp.org

For the simultaneous determination of methyltestosterone and its primary metabolite, 17α-methyl-5β-androstane-3α,17β-diol, in fish muscle, a gas chromatography-mass spectrometry (GC-MS) method was developed. researchgate.net This method reported recoveries in the range of 99.7-116.6% with a relative standard deviation of 5.2-8.3%. researchgate.net

The following tables summarize the precision, accuracy, and recovery data from these studies on 17alpha-methyltestosterone, which can be considered indicative of the performance expected for analytical methods targeting 7alpha-Methyltestosterone.

Table 1: Precision of Analytical Methods for 17alpha-Methyltestosterone

| Analytical Method | Matrix | Analyte Concentration | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Source |

| HPLC-MS/MS | Bovine Serum | Not Specified | 7.04 (Repeatability) | 11.00 (Within-laboratory reproducibility) | fda.gov.tw |

| HPLC-UV | Freshwater | 100, 600, 2000 µg/L | < 12 | < 12 | scirp.org |

| GC-MS | Fish Muscle | 50, 100, 200 µg/kg | 5.2 - 8.3 (RSD) | Not Reported | researchgate.net |

Table 2: Accuracy of Analytical Methods for 17alpha-Methyltestosterone

| Analytical Method | Matrix | Fortification Level | Accuracy (%) | Source |

| HPLC-MS/MS | Bovine Serum | Not Specified | 87.00 | fda.gov.tw |

| HPLC-UV | Freshwater | 100, 600, 2000 µg/L | 95.8 - 108.2 | scirp.org |

| HPLC-MS/MS | Fish Muscle | 0.40 - 1.6 ng/g | 100 - 110 |

Table 3: Recovery of 17alpha-Methyltestosterone in Research Samples

| Analytical Method | Matrix | Fortification Level | Recovery (%) | Source |

| GC-MS | Fish Muscle | 50, 100, 200 µg/kg | 99.7 - 116.6 | researchgate.net |

| HPLC-UV | Freshwater | 100, 600, 2000 µg/L | 95.8 - 108.2 | scirp.org |

| Supercritical Fluid Extraction - HPLC | Nile Tilapia Tissue | 10, 20, 30, 40 ng/g | > 95 | researchgate.net |

It is important to reiterate that while these data provide a strong indication of the expected performance for the analysis of 7alpha-Methyltestosterone, direct validation studies on this specific compound and its metabolites are necessary to establish definitive precision, accuracy, and recovery values.

Applications of 7alpha Methyltestosterone As a Research Tool in Experimental Biology

Endocrine Manipulation in Aquaculture and Aquatic Research Models

Scientific literature extensively documents the use of synthetic androgens, primarily 17α-methyltestosterone, for endocrine manipulation in aquaculture, particularly for inducing sex reversal in fish to create monosex populations. However, based on available peer-reviewed scientific research, there is a notable lack of data specifically documenting the application of 7alpha-Methyltestosterone for these purposes.

While a single report from a stakeholder focus group discussion mentioned the use of "7-alpha methyltestosterone" for tilapia sex reversal in Egypt, this information is not substantiated by rigorous, peer-reviewed scientific studies. ethicalseafoodresearch.com The vast body of scientific literature on hormonal sex reversal in species like tilapia and largemouth bass focuses on 17α-methyltestosterone. core.ac.uknih.govaquadocs.orgr-biopharm.comnih.govresearchgate.netnih.govnih.gov Therefore, the following subsections on sex reversal, effects on growth, and impact on gene expression in aquatic species cannot be detailed for 7alpha-Methyltestosterone due to the absence of dedicated scientific research.

Sex Reversal and Monosex Culture in Fish (e.g., Tilapia, Largemouth Bass)

There is no sufficient scientific evidence from peer-reviewed sources to confirm the use or efficacy of 7alpha-Methyltestosterone for sex reversal in commercially or experimentally reared fish species.

Effects on Growth and Physiological Parameters in Aquatic Organisms

Peer-reviewed studies detailing the specific effects of 7alpha-Methyltestosterone on the growth and physiological parameters of aquatic organisms are not available.

Impact on Gene Expression in Endocrine Tissues of Aquatic Species

Research on the specific impact of 7alpha-Methyltestosterone on gene expression in the endocrine tissues of aquatic species has not been published in peer-reviewed literature.

Androgen Replacement Studies in Non-Human Mammalian Models

In contrast to its application in aquaculture, 7alpha-methyl-19-nortestosterone (MENT), also known as trestolone, has been thoroughly investigated as a research tool in non-human mammalian models, particularly in studies involving androgen deficiency.

Maintenance of Muscle Mass in Androgen-Deficient Rats

Research in orchidectomized (castrated) rats, a common model for androgen deficiency, demonstrates the potent anabolic effects of MENT on muscle tissue. Studies have shown that MENT is significantly more potent than testosterone (B1683101) in maintaining muscle mass.

In aged, orchidectomized Wistar rats, low and mid-doses of MENT were effective in preventing muscle atrophy. nih.gov These doses maintained lean body mass and the weight of the m. quadriceps over a 16-week period, demonstrating a protective effect against muscle wasting associated with androgen deficiency. nih.gov However, a high dose of MENT was associated with a decline in lean body mass and quadriceps weight. nih.gov Another study found that MENT's effect on the bulbocavernosus plus levator ani muscles in castrated rats was 10 times that of testosterone. nih.gov This highlights its high anabolic potency. nih.govresearchgate.net The anabolic action of MENT on the levator ani muscle has been shown to be superior to that of testosterone in restoring this androgen-sensitive muscle in hypogonadal rats. nih.gov

| Study Model | Key Findings on Muscle Mass | Reference |

| Aged Orchidectomized Wistar Rats | Low and mid-doses prevented decline in lean body mass and muscle atrophy (m. quadriceps). | nih.gov |

| Castrated Rats | MENT was 10 times more potent than testosterone in increasing the weight of the bulbocavernosus plus levator ani muscles. | nih.gov |

| Aged Male Orchidectomized Rats | MENT fully rescued hypogonadal loss of lean mass and restored muscle fiber type composition. Superior anabolic action on levator ani muscle compared to testosterone. | nih.gov |

Gonadotropin Suppression in Animal Models

7alpha-methyl-19-nortestosterone is a powerful suppressor of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—in animal models. This potent inhibitory effect on the pituitary gland is a key area of its investigation.

In castrated rats, MENT was found to be approximately 12 to 25 times more potent than testosterone in suppressing serum gonadotropin levels. nih.govresearchgate.netoup.com This potent suppression is a critical characteristic, suggesting that lower concentrations of MENT are needed to inhibit the hypothalamic-pituitary-gonadal axis compared to testosterone. nih.gov Studies in adult male bonnet monkeys also demonstrated that MENT administration resulted in the suppression of the nocturnal surge of testosterone, which is regulated by LH. researchgate.net Further research in rats has confirmed that LH secretion from the pituitary is significantly reduced by MENT. nih.gov This strong antigonadotropic activity makes MENT a subject of interest for research into male contraception, where profound gonadotropin suppression is required. helsinki.fibioscientifica.combioscientifica.com

| Animal Model | Key Findings on Gonadotropin Suppression | Reference |

| Castrated Rats | Approximately 12-25 times more potent than testosterone in suppressing serum gonadotropin levels. | nih.govresearchgate.netoup.com |

| Adult Male Bonnet Monkeys | Administration of MENT suppressed the nocturnal surge of testosterone. | researchgate.net |

| Male Rats (Nal-Glu treated) | MENT administration partially restored testis weight, indicating an effect on the gonadotropin-dependent axis. | nih.gov |

| Healthy Men (Clinical Study) | MENT administration caused dose-dependent suppression of LH and FSH concentrations. | helsinki.fi |

Investigation of Tissue Selectivity and Structure-Activity Relationships in Preclinical Models

7alpha-Methyltestosterone and its derivatives, particularly 7alpha-methyl-19-nortestosterone (MENT), have been pivotal in preclinical research for understanding how structural modifications to the testosterone molecule influence its biological activity and tissue specificity. cambridge.orgnih.gov The primary focus of this research has been on dissociating the desirable anabolic effects on muscle from the often undesirable androgenic effects on tissues like the prostate. nih.gov

A key structural feature of 7alpha-Methyltestosterone is the addition of a methyl group at the 7-alpha position. This modification sterically hinders the action of the 5-alpha-reductase enzyme. cambridge.orgresearchgate.net In many androgen-sensitive tissues, such as the prostate, 5-alpha-reductase converts testosterone into the more potent androgen, 5alpha-dihydrotestosterone (DHT), which significantly amplifies its androgenic effect. nih.govnih.gov By resisting this conversion, 7-alpha-methylated androgens exhibit reduced activity in these target tissues, leading to a "prostate-sparing" effect. cambridge.orgresearchgate.netresearchgate.net This tissue selectivity has been demonstrated in preclinical models, where compounds like MENT show potent anabolic activity in muscle with significantly lower impact on prostate size compared to testosterone. cambridge.orgresearchgate.net

The structure-activity relationship (SAR) of 7alpha-methylated androgens is also defined by their interaction with the androgen receptor (AR). The 7-alpha-methyl group not only confers resistance to 5-alpha-reduction but also enhances the binding affinity of the molecule to the AR. researchgate.netnih.gov In vitro studies have shown that MENT binds to the androgen receptor with an affinity 3 to 4 times higher than that of testosterone. researchgate.net This high-affinity binding is a primary contributor to its high potency. researchgate.netnih.gov The alpha-configuration of the methyl group is crucial; studies have shown that a beta-configuration at the same position results in a significant decrease in androgenic potency and an 8-fold reduction in binding affinity. researchgate.net

Preclinical investigations using castrated rat models have provided quantitative data on the tissue-selective potency of these compounds. These studies compare the effects of the synthetic androgen to testosterone on the weights of various androgen-dependent tissues, such as the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).

| Tissue | Relative Potency of MENT (compared to Testosterone) | Primary Effect Measured |

|---|---|---|

| Levator Ani Muscle | 10x higher | Anabolic |

| Prostate | 3-5x higher | Androgenic |

| Seminal Vesicles | 3-5x higher | Androgenic |

| Gonadotropin Suppression | 12-25x higher | Endocrine |

This table summarizes findings from studies in castrated rats, indicating that while MENT is more potent than testosterone in all tissues measured, the magnitude of this increased potency is significantly greater in muscle and in suppressing gonadotropins than it is in the prostate, demonstrating a favorable dissociation of anabolic from androgenic effects. researchgate.net

Further in vitro studies using cell lines co-transfected with an androgen receptor expression plasmid and a reporter gene have confirmed these findings. In such assays, MENT consistently demonstrates the highest potency in activating the androgen receptor, followed by DHT, 19-nortestosterone (19-NT), and testosterone (T). nih.gov These experiments underscore the strong correlation between receptor binding affinity and the in vitro bioactivity of these androgens. researchgate.netnih.gov

Studies on Reproductive Physiology and Development in Animal Models

The unique properties of 7alpha-methylated androgens, particularly their high potency and resistance to 5-alpha-reduction, make them valuable tools for studying reproductive physiology and development in animal models. Research in this area often focuses on the compound's effects on the hypothalamic-pituitary-gonadal (HPG) axis, sexual differentiation, and gonadal function. researchgate.netmdpi.com

One of the most significant applications is in understanding the hormonal regulation of gonadotropin secretion. The HPG axis is a critical feedback loop where the hypothalamus releases gonadotropin-releasing hormone (GnRH), prompting the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulate the gonads. nih.gov Androgens exert negative feedback on this axis. Studies in castrated male rats have shown that MENT is 12 to 25 times more potent than testosterone in suppressing serum gonadotropins. researchgate.net This potent suppressive effect makes it a useful agent for investigating the consequences of profound gonadotropin inhibition in various physiological systems.

In developmental studies, androgens are known to be the primary drivers of male sexual differentiation. The masculinization of the external genitalia is a key event during this process. nih.gov While direct studies on 7alpha-Methyltestosterone are limited, research using other androgens in female mouse and guinea pig models demonstrates how exposure to different androgens during critical developmental windows can induce masculinization. For instance, low doses of methyltestosterone (B1676486) were found to induce penile formation in female mice, an effect not seen with similar doses of dihydrotestosterone (B1667394) or testosterone. nih.gov This research highlights that the specific structure of an androgen can lead to different developmental outcomes, possibly due to differences in metabolism, receptor interaction, and downstream gene expression within the developing tissues. nih.gov

Animal models, particularly in fish, have also been used to explore how synthetic androgens impact the HPG axis and reproductive function. mdpi.com Studies using 17alpha-methyltestosterone in the rare minnow (Gobiocypris rarus) revealed that exposure led to significant reductions in GnRH, FSH, and LH levels. mdpi.com It also altered the expression of key genes involved in hormone production, such as cyp19a1b (aromatase). mdpi.com These models provide insight into the molecular pathways through which potent synthetic androgens can disrupt normal reproductive endocrine function.

| Animal Model | Compound | Observed Effect | Reference |

|---|---|---|---|

| Castrated Male Rat | 7alpha-methyl-19-nortestosterone (MENT) | 12-25x more potent than testosterone in suppressing serum gonadotropins. | researchgate.net |

| Female Mouse | Methyltestosterone | Induced penile formation at low doses. | nih.gov |

| Rare Minnow (Gobiocypris rarus) | 17alpha-Methyltestosterone | Significantly reduced levels of GnRH, FSH, and LH in the brain. | mdpi.com |

The use of rat models is common in reproductive physiology research due to their short and well-defined reproductive cycles. researchgate.net These models allow for detailed observation of androgen effects on puberty, sexual behavior, and gonadal development. nih.govresearchgate.net By using compounds like 7alpha-Methyltestosterone, researchers can dissect the specific roles of androgen receptor activation in these processes, independent of the amplifying effects of 5-alpha-reduction.

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Trace Analysis in Research

The detection of 7alpha-Methyltestosterone and its metabolites at increasingly lower concentrations is crucial for both environmental monitoring and detailed metabolic studies. While current methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective, research is moving towards enhancing sensitivity and specificity for trace analysis. scirp.orgcuni.cz

Future developments are expected to focus on overcoming the challenges associated with analyzing complex biological and environmental matrices. cuni.cz Advanced analytical strategies aim to achieve lower limits of detection, which is critical as even minute concentrations of endocrine disruptors can have significant biological effects. scirp.org

One promising area is the refinement of sample preparation and extraction techniques. Methods involving solid-phase extraction (SPE) using C18 cartridges have proven effective for concentrating analytes from aqueous samples before analysis. scirp.orgresearchgate.net Innovations in derivatization are also key, as they can improve the ionization efficiency and chromatographic behavior of steroids for mass spectrometric detection. jfda-online.com For instance, the formation of oxime derivatives has been shown to enhance the determination of ketosteroids by electrospray ionization tandem mass spectrometry (ESI-MS/MS). jfda-online.com

The integration of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap MS, with ultra-high-performance liquid chromatography (UHPLC) offers significant advantages in selectivity and sensitivity. wur.nl These technologies allow for the identification of unknown metabolites and the analysis of complex mixtures without the need for specific reference standards for every compound. wur.nlnih.gov

| Technique | Principle | Application in Steroid Analysis | Future Development Focus |

|---|---|---|---|

| HPLC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. jfda-online.com | Confirmatory analysis of methyltestosterone (B1676486) residues in various matrices like serum and tissues. jfda-online.com | Improving ionization efficiency through derivatization (e.g., oxime formation). jfda-online.com |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry. researchgate.net | Simultaneous determination of parent compound and its major metabolites in fish and urine. researchgate.netrsc.org | Development of methods for detecting a wider range of metabolites, including those resulting from hydroxylation and reduction. rsc.orgmdpi.com |

| UHPLC-HRMS (TOF, Orbitrap) | High-resolution separation coupled with high-accuracy mass measurement. wur.nl | Screening for unknown metabolites and identification of compounds in complex mixtures without reference standards. wur.nl | Creation of extensive accurate-mass databases for rapid identification of emerging contaminants and metabolites. wur.nl |

Elucidation of Novel Metabolic Pathways in Diverse Model Organisms

Understanding how 7alpha-Methyltestosterone is metabolized is fundamental to assessing its biological activity and potential for bioaccumulation. Research has moved beyond simple identification of major metabolites to the elucidation of complete metabolic pathways in a variety of organisms, providing insights into species-specific differences.

Studies in model organisms, from fungi to rodents and fish, have revealed a range of metabolic transformations. In the fungus Absidia glauca, 17alpha-methyltestosterone undergoes hydroxylation at multiple positions, including 6β, 7α, 11α, and 12β. nih.gov In horses, major metabolic routes include reduction of the A-ring, hydroxylation at positions 15 and 16, and 17-epimerization. rsc.org

Recent investigations using in vitro models like human liver microsomes and HepG2 cells, as well as in vivo human studies, have uncovered novel, long-standing metabolites. nih.govresearchgate.net These include metabolites with a rearranged D-ring and a fully reduced A-ring, such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol. mdpi.comnih.gov The identification of these previously unknown metabolites provides new targets for analysis and offers deeper insights into the complex enzymatic processes involved in steroid clearance. mdpi.com The stereoselectivity of enzymes like 5α-reductase plays a critical role, with the presence of other structural features, such as a 1,2-double bond, influencing whether 5α- or 5β-isomers are formed. mdpi.com

Future research will likely involve comparative metabolomics across different species to build a more comprehensive picture of the biotransformation of 7alpha-Methyltestosterone. This will aid in understanding species susceptibility and in extrapolating findings from model organisms to other species.

| Organism/Model | Metabolic Pathway | Key Metabolites Identified | Reference |

|---|---|---|---|

| Horse | A-ring reduction, hydroxylation, 17-epimerization | 15-hydroxy and 16-hydroxy metabolites | rsc.org |

| Human (in vitro/in vivo) | A-ring reduction, D-ring rearrangement, hydroxylation | 3α,5β-tetrahydro-epi-methyltestosterone, 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | mdpi.comnih.gov |

| Fungus (Absidia glauca) | Hydroxylation | 6β, 7α, 11α, or 12β-hydroxy-17alpha-methyltestosterone | nih.gov |

| Heifer | Hydroxylation | Oxygenated products of the parent compound | researchgate.net |

Exploration of 7alpha-Methyltestosterone's Role in Comparative Endocrine Disruption Studies (Mechanistic Focus)

7alpha-Methyltestosterone serves as an important compound for studying the mechanisms of endocrine disruption. As an androgen receptor (AR) agonist, its effects can be compared with other endocrine-disrupting chemicals (EDCs) that act through different mechanisms, such as AR antagonists or inhibitors of steroidogenic enzymes. ceon.rsffcr.or.jp

Future mechanistic research will focus on how 7alpha-Methyltestosterone and other EDCs interact with cellular signaling pathways beyond direct receptor binding. mdpi.com This includes investigating epigenetic modifications, such as changes in DNA methylation and histone alterations, which can lead to lasting changes in gene expression. mdpi.comnih.gov Comparative studies can help delineate which signaling pathways are specifically affected by AR agonists versus other types of EDCs. mdpi.com By comparing the effects of 7alpha-Methyltestosterone with compounds that have different modes of action, researchers can build more accurate predictive models for assessing the risks of novel chemicals. diva-portal.org

Integration of Omics Technologies in Mechanistic Research (e.g., Transcriptomics)

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing mechanistic toxicology. nih.govmdpi.com These high-throughput approaches provide a holistic view of the molecular changes within an organism, tissue, or cell in response to chemical exposure. frontlinegenomics.combohrium.com

Transcriptomics (RNA-Seq), in particular, has been applied to study the effects of 17α-methyltestosterone, a closely related compound. mdpi.com A study on the rare minnow (Gobiocypris rarus) exposed to 17α-methyltestosterone identified thousands of differentially expressed genes in the brain tissue of both males and females. mdpi.com Pathway analysis revealed that the compound interfered with the hypothalamic-pituitary-gonadal (HPG) axis by affecting signaling pathways such as the PI3K/Akt/FoxO3a pathway, leading to reduced levels of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). mdpi.com

Future research will increasingly adopt a multi-omics approach, integrating data from transcriptomics with proteomics and metabolomics to build comprehensive models of toxicological pathways. nih.gov For instance, linking changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolite profiles (metabolomics) can provide a more complete picture of how 7alpha-Methyltestosterone disrupts endocrine function, from the initial molecular initiating event to the ultimate adverse outcome. mdpi.com This integrated approach is essential for identifying sensitive biomarkers of exposure and effect and for improving our understanding of the complex interactions that govern cellular responses to EDCs. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing 7alpha-Methyltestosterone in vitro?

- Methodological Answer : Synthesis typically involves steroidal precursor modification via methyl group introduction at the 7α position. Characterization requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation, alongside high-performance liquid chromatography (HPLC) for purity assessment. Experimental protocols should follow guidelines for reproducibility, such as detailing reaction conditions (solvents, catalysts, temperature) and validation against reference standards . For novel compounds, provide full spectral data and purity metrics (e.g., ≥95%) in the main manuscript, with raw data in supplementary materials .

Q. What in vitro assays are commonly used to assess the androgenic activity of 7alpha-Methyltestosterone?

- Methodological Answer : Androgen receptor (AR) binding assays and transcriptional activation studies (e.g., luciferase reporter gene assays) are standard. Use cell lines like LNCaP or HEK293 transfected with AR-responsive promoters. Include controls such as dihydrotestosterone (DHT) as a positive control and AR antagonists (e.g., bicalutamide) to validate specificity. Data should report EC50 values and fold activation relative to baseline, with statistical significance assessed via t-tests or ANOVA .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in reported pharmacokinetic data for 7alpha-Methyltestosterone across species?

- Methodological Answer : Conduct cross-species comparative studies with standardized dosing (e.g., mg/kg body weight) and sampling intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise plasma concentration measurements. Address interspecies metabolic differences by profiling metabolites via hepatic microsomal assays. Apply meta-analysis frameworks to aggregate existing data, prioritizing studies with robust blinding, sample sizes, and validated assays . Highlight methodological variability (e.g., extraction protocols) as potential sources of discrepancy .

Q. What strategies are recommended for analyzing dose-dependent effects of 7alpha-Methyltestosterone on tissue-specific androgen receptor activation?

- Methodological Answer : Employ tissue explant models (e.g., prostate or skeletal muscle) to assess AR activation via immunohistochemistry or qPCR for target genes (e.g., PSA, myostatin). Use nonlinear regression models to calculate dose-response curves and compare efficacy (Emax) and potency (EC50) across tissues. For in vivo studies, apply mixed-effects models to account for inter-individual variability and covariates like age or hormonal status .

Q. How should researchers address methodological limitations when comparing 7alpha-Methyltestosterone’s anabolic-to-androgenic ratio (A:A) to other synthetic androgens?